RTD-5

TACE inhibition ADAM17 TNF-α shedding

RTD-5 (Rhesus Theta Defensin is an 18-residue macrocyclic antimicrobial peptide belonging to the θ-defensin family, expressed exclusively in granulocytes and selected epithelia of Old World monkeys. Its backbone is cyclized via peptide bonds and stabilized by three parallel disulfide bonds forming a characteristic 'cystine ladder' motif that confers exceptional resistance to thermal and enzymatic degradation.

Molecular Formula
Molecular Weight
Cat. No. B1575948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTD-5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RTD-5 (Rhesus Theta Defensin 5): Macrocyclic Immunomodulatory Peptide for Inflammation and Infectious Disease Research


RTD-5 (Rhesus Theta Defensin 5) is an 18-residue macrocyclic antimicrobial peptide belonging to the θ-defensin family, expressed exclusively in granulocytes and selected epithelia of Old World monkeys [1]. Its backbone is cyclized via peptide bonds and stabilized by three parallel disulfide bonds forming a characteristic 'cystine ladder' motif that confers exceptional resistance to thermal and enzymatic degradation [1]. Unlike linear mammalian α- and β-defensins, RTD-5 possesses a dual functional profile: direct broad-spectrum microbicidal activity against Gram-positive and Gram-negative bacteria and fungi, combined with potent immunomodulatory capacity mediated through specific inhibition of TNF-α–converting enzyme (TACE/ADAM17) [2][3]. RTD-5 is one of six known rhesus macaque θ-defensin isoforms (RTDs 1–6) and is distinguished from its closest homologs by key amino acid substitutions that confer measurably divergent biological potency [1].

Why RTD-5 Cannot Be Substituted with RTD-1 or Other Theta-Defensin Isoforms in Research Studies


Despite sharing highly conserved macrocyclic conformations and 83–94% amino acid sequence identity, the six rhesus θ-defensin isoforms (RTDs 1–5) exhibit strikingly divergent biological potencies that preclude functional interchangeability [1]. In head-to-head comparisons, the anti-TNF activities of RTDs 1–5 varied by as much as 10-fold in both E. coli-stimulated human blood and LPS-stimulated THP-1 monocyte assays, with a consistent potency hierarchy of RTD-5 > RTD-2 > RTD-1 > RTD-4 > RTD-3 [1]. TACE enzymatic inhibition IC50 values across isoforms ranged from 52 nM to 285 nM—a >5-fold span—with RTD-5 (55 nM) ranking second only to RTD-2 (52 nM) and substantially outperforming the most abundant natural isoform RTD-1 (141 nM) [2]. These quantitative potency differentials are driven by as few as 1–3 amino acid substitutions in the 18-residue sequence, meaning that isoform selection directly determines experimental outcome magnitude in any inflammation- or infection-model study [1][2].

RTD-5 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Theta-Defensin Isoforms and Clinical Benchmarks


TACE Enzymatic Inhibition: RTD-5 Is 2.6-Fold More Potent Than RTD-1 and Over 5-Fold More Potent Than RTD-3

In a direct head-to-head recombinant TACE inhibition assay, RTD-5 demonstrated an IC50 of 55 ± 7 nM, which is approximately 2.6-fold more potent than the predominant natural isoform RTD-1 (IC50 = 141 ± 14 nM) and 5.2-fold more potent than RTD-3 (IC50 = 285 ± 52 nM) [1]. RTD-5 was nearly equipotent to RTD-2 (IC50 = 52 ± 3 nM), while both substantially outperformed RTD-4 (IC50 = 132 ± 22 nM). The small-molecule TACE inhibitor marimastat served as a positive control with an IC50 of 7.6 ± 0.2 nM, whereas the acyclic control peptide S7 was essentially inactive (IC50 > 1000 nM), confirming that the intact macrocyclic structure is indispensable for TACE inhibition [1]. RTD isoforms also inhibited the closely related sheddase ADAM10, establishing a broader metalloprotease inhibitory profile [1].

TACE inhibition ADAM17 TNF-α shedding enzyme kinetics inflammation

Functional Anti-TNF Hierarchy: RTD-5 Ranks #1 Among All Five Theta-Defensin Isoforms in Cellular TNF Suppression

In a comprehensive head-to-head functional comparison of all five RTD isoforms (RTDs 1–5) conducted in two independent cellular assay systems, RTD-5 consistently demonstrated the highest potency for suppressing soluble TNF release [1]. In E. coli-stimulated human blood (1:10 diluted whole blood stimulated with 100 CFU/ml live E. coli for 4 h), the IC50 values for TNF suppression ranged from approximately 1 to 10 µg/ml (0.5–5 µM) across the five isoforms, with RTD-5 exhibiting the greatest potency [1]. The identical potency hierarchy (RTD-5 > RTD-2 > RTD-1 > RTD-4 > RTD-3) was reproduced in LPS-stimulated THP-1 monocyte assays (1 ng/ml K12 LPS), confirming that the rank order is stimulus-independent [1]. By contrast, human neutrophil α-defensin HNP-2 demonstrated no TNF-suppressive activity whatsoever in either assay system, underscoring the functional uniqueness of the θ-defensin scaffold [1].

TNF-α suppression anti-inflammatory sepsis model cytokine storm immunomodulation

Antifungal Activity Against Fluconazole-Resistant Candida: RTD-5 Retains Potency Where Azole Antifungals Fail

In a systematic head-to-head MIC analysis of 14 natural θ-defensin isoforms against a panel of drug-resistant Candida clinical isolates, RTD-5 exhibited an MIC of 12.5 µg/ml against the fluconazole-resistant C. albicans strain ATCC 64124, whose fluconazole MIC exceeded 256 µg/ml (>20-fold resistance) [1]. Against the same strain, RTD-1 and RTD-2 showed MICs of 6.25 µg/ml, while RTD-3 and RTD-4 reached MICs of 12.5 µg/ml [1]. Across all 10 ATCC Candida strains tested (including isolates resistant to echinocandins and triazoles), RTD-5 demonstrated consistent antifungal activity with MIC values of 12.5 or 25 µg/ml, with no evidence of cross-resistance to the antifungal resistance phenotypes that compromise clinical azole and echinocandin efficacy [1]. The minimum fungicidal concentration (MFC) data confirmed that RTD-5 was fungicidal (not merely fungistatic) against multiple resistant strains, including ATCC 64124 (MFC = 12.5 µg/ml) and ATCC MYA-574 (MFC = 12.5 µg/ml) [2].

antifungal resistance Candida albicans MDR Candida fluconazole resistance fungicidal peptides

Sequence-Activity Determinants: Three-Residue Difference Between RTD-5 and RTD-1 Drives Measurable Potency Divergence

RTD-5 (sequence: GICRCLCRRGVCRCICVL, cyclic) differs from RTD-1 (sequence: GFCRCLCRRGVCRCICTR, cyclic) at only three amino acid positions: position 2 (Ile in RTD-5 vs Phe in RTD-1), position 16 (Val in RTD-5 vs Thr in RTD-1), and position 18 (Leu in RTD-5 vs Arg in RTD-1) [1]. These three substitutions—all located in the variable residue positions identified across the RTD family—translate into a ~2.6-fold improvement in TACE inhibitory potency and a rank-order shift from #3 (RTD-1) to #1 (RTD-5) in functional cellular TNF suppression assays [1][2]. RTD-5 differs from RTD-4 (GICRCICTRGFCRCICVL) at positions 7–8 (Leu-Arg in RTD-5 vs Ile-Thr in RTD-4) and position 10 (Arg in RTD-5 vs Gly in RTD-4), correlating with the documented observation that RTD-1 and RTD-5 are approximately 3-fold more active than RTD-4 in antimicrobial assays [3]. These defined sequence-activity relationships enable rational peptide optimization for specific therapeutic applications.

structure-activity relationship peptide engineering sequence determinants macrocyclic peptide SAR

Dual Antimicrobial–Immunomodulatory Mechanism: RTD-5 Uniquely Combines Direct Pathogen Killing with TACE-Mediated TNF Suppression

RTD-5 belongs to the θ-defensin family, which is distinguished from all other mammalian defensin classes by its dual mechanism of action: direct microbicidal activity via membrane permeabilization combined with specific enzymatic inhibition of TACE/ADAM17, the primary sheddase responsible for soluble TNF release [1][2]. In mechanistic studies, RTD treatment of staphylococci induced bacterial lysis through membrane impairment and release of autolytic enzymes—a mechanism distinct from that of α- and β-defensins, which interfere with peptidoglycan biosynthesis [3]. Simultaneously, RTDs inhibit TACE through a fast-binding, reversible, non-competitive mechanism that does not occupy the NAD+ binding pocket, differentiating them from substrate-competitive small-molecule TACE inhibitors [1]. Crucially, TACE inhibition was completely abrogated by introducing a single opening in the RTD backbone, proving that the intact macrocyclic conformation is mechanistically required [1]. By contrast, human α-defensins (HNP 1–3 and HNP-2) possess antimicrobial activity but completely lack TNF-suppressive capacity, demonstrating that the dual functionality is a θ-defensin-specific property [2].

host-directed therapy dual mechanism antimicrobial peptide immunomodulation sepsis

Recommended Scientific and Pre-Clinical Application Scenarios for RTD-5 Based on Quantitative Evidence


TACE/ADAM17 Enzymology and TNF-Shedding Mechanistic Studies Requiring Maximal Peptide-Based Inhibitory Potency

For biochemical and cell-based investigations of TNF-α–converting enzyme (TACE/ADAM17) where a peptide inhibitor is required (e.g., to avoid small-molecule off-target effects or to probe the TACE exosite), RTD-5 is the preferred natural θ-defensin. With an IC50 of 55 nM against recombinant TACE, RTD-5 provides the second-highest potency among natural RTD isoforms—functionally equivalent to RTD-2 (52 nM) and substantially superior to the most abundant isoform RTD-1 (141 nM) [1]. Its fast-binding, reversible, non-competitive mechanism of action, which does not occupy the NAD+ binding pocket, makes it particularly valuable for studies requiring mechanistic differentiation from active-site-directed small-molecule inhibitors such as marimastat [1].

In Vitro Models of Cytokine Storm and TNF-Driven Inflammation Where Maximal TNF Suppression Is Required

In cellular models of bacterially-induced or LPS-induced TNF release (e.g., whole blood assays, THP-1 monocyte cultures), RTD-5 consistently ranks #1 in anti-TNF potency among all five natural RTD isoforms, with a functional hierarchy (RTD-5 > RTD-2 > RTD-1 > RTD-4 > RTD-3) replicated across independent assay systems using different inflammatory stimuli [1]. This makes RTD-5 the isoform of choice when experimental protocols demand maximal TNF suppression from a peptide-based agent, such as in sepsis-mimicking co-culture systems, cytokine release syndrome models, or rheumatoid arthritis synovial explant assays [1].

Antifungal Drug Discovery Programs Targeting Fluconazole-Resistant and Multidrug-Resistant Candida Species

For antifungal discovery efforts focused on drug-resistant candidiasis, RTD-5 offers a validated starting point with demonstrated in vitro efficacy against fluconazole-resistant C. albicans (MIC = 12.5 µg/ml vs. fluconazole MIC > 256 µg/ml) and consistent activity across a panel of 10 ATCC strains exhibiting various echinocandin, triazole, and 5-flucytosine resistance phenotypes [1]. Because θ-defensins kill fungi through membrane permeabilization and ROS induction—mechanisms orthogonal to existing azole and echinocandin drug classes—RTD-5 can serve as a tool compound for target validation, mechanism-of-action studies, and as a structural template for designing resistance-evading antifungal leads [1].

Structure-Activity Relationship (SAR) Studies Leveraging Defined Sequence Determinants of Theta-Defensin Potency

The defined 3-residue difference between RTD-5 (Ile2, Val16, Leu18) and RTD-1 (Phe2, Thr16, Arg18) that drives measurable improvements in both TACE inhibition (2.6-fold) and cellular TNF suppression (rank #1 vs. rank #3) provides a precise molecular framework for SAR investigations [1][2]. RTD-5 is the essential comparator for any mutagenesis campaign aimed at elucidating how individual amino acid substitutions within the 18-residue θ-defensin scaffold tune the balance between antimicrobial and immunomodulatory activities, and for peptide engineering efforts seeking to optimize potency while maintaining the macrocyclic cystine ladder stability [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for RTD-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.